molecular formula C18H15F3N4O2 B11087397 5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11087397
M. Wt: 376.3 g/mol
InChI Key: FWXVAFIAAHCIDT-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and a carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-aminopyrazole and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Formation of the Carboxamide Moiety: The carboxamide group is formed by reacting the intermediate with an appropriate amine, such as 3-methylpent-1-yn-3-amine, under amide coupling conditions using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially leading to dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, dihydro derivatives, and functionalized furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its effects on kinase activity, which is crucial in cell signaling pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-cancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines. Additionally, it is being explored for its anti-inflammatory and antiviral properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with molecular targets such as kinases and receptors. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-pyrazolo[1,5-a]pyrimidine-3-carboxamide: Lacks the trifluoromethyl group, which may affect its biological activity.

    7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: Lacks the furan ring and the 3-methylpent-1-yn-3-yl group, potentially altering its chemical reactivity and biological properties.

    5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-pyrazolo[1,5-a]pyrimidine: Lacks the carboxamide group, which may influence its solubility and interaction with biological targets.

Uniqueness

The uniqueness of 5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the furan ring and carboxamide moiety contribute to its ability to interact with various molecular targets.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H15F3N4O2

Molecular Weight

376.3 g/mol

IUPAC Name

5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H15F3N4O2/c1-4-17(3,5-2)24-16(26)11-10-22-25-14(18(19,20)21)9-12(23-15(11)25)13-7-6-8-27-13/h1,6-10H,5H2,2-3H3,(H,24,26)

InChI Key

FWXVAFIAAHCIDT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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